Field: Organic Chemistry
Application: 1-Chloroethyl chloroformate acts as a reagent in the selective N-dealkylation of tertiary amines
Results: The outcomes of this process would depend on the specific tertiary amine being used. .
1-(1-Chloroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF. It features a chlorinated ethyl group attached to a para-fluorobenzene ring. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure can be described as a benzene ring substituted with a chlorine atom and a fluorine atom, contributing to its reactivity and utility in various
As there's no current scientific literature on the specific applications of 1-(1-Chloroethyl)-4-fluorobenzene, a mechanism of action cannot be established.
These reactions highlight its versatility as a synthetic intermediate.
While specific biological activity data on 1-(1-Chloroethyl)-4-fluorobenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated benzene derivatives are frequently studied for their potential antimicrobial and anticancer activities. The presence of the fluorine atom may enhance the lipophilicity and biological activity of this compound compared to non-fluorinated analogs .
Several methods exist for synthesizing 1-(1-Chloroethyl)-4-fluorobenzene:
These methods provide flexibility in synthesizing this compound based on available starting materials.
1-(1-Chloroethyl)-4-fluorobenzene serves as an important intermediate in various applications:
Interaction studies involving 1-(1-Chloroethyl)-4-fluorobenzene focus on its reactivity with other chemical species, particularly nucleophiles. These studies help elucidate the mechanisms of nucleophilic substitution and coupling reactions, contributing to a better understanding of its behavior in synthetic pathways. Furthermore, investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses or toxicological profiles .
1-(1-Chloroethyl)-4-fluorobenzene shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(Chloromethyl)-4-fluorobenzene | Chloromethyl group at para position | Used in different coupling reactions |
| 4-Fluorotoluene | Methyl group instead of chlorinated ethyl | Higher volatility; used in various industrial applications |
| 1-(Bromoethyl)-4-fluorobenzene | Brominated instead of chlorinated | Different reactivity profile; often used in electrophilic aromatic substitutions |
| 4-Fluorobenzyl chloride | Benzyl chloride derivative | Commonly used in organic synthesis |
The uniqueness of 1-(1-Chloroethyl)-4-fluorobenzene lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which influences its reactivity and potential applications compared to these similar compounds .
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 1-(1-Chloroethyl)-4-fluorobenzene from fluorobenzene derivatives [7]. The electron-withdrawing nature of the fluorine substituent activates the aromatic ring toward nucleophilic attack, facilitating substitution reactions under appropriate conditions [7]. Traditional nucleophilic aromatic substitution mechanisms proceed through an addition-elimination pathway, commonly referred to as the SNAr mechanism [18].
The synthesis from 4-fluorobenzene precursors typically involves the introduction of the chloroethyl side chain through nucleophilic displacement reactions [1] [2]. Research has demonstrated that fluoroarenes can undergo nucleophilic substitution when subjected to cation radical-accelerated conditions [7]. This methodology employs organic photoredox catalysis to generate arene cation radicals, which exhibit enhanced electrophilicity compared to their neutral counterparts [7].
The regioselectivity of nucleophilic substitution on fluorobenzene derivatives is governed by electronic factors [7]. Computational studies utilizing natural population analysis have revealed that the greatest degree of positive charge resides on the fluorine-bearing carbon in both ground state and cation radical forms [7]. This charge distribution pattern explains the preferential substitution at the carbon-fluorine bond position rather than other positions on the aromatic ring [7].
| Synthetic Route | Starting Material | Reagents | Conditions | Typical Yield (%) | Stereochemistry |
|---|---|---|---|---|---|
| Nucleophilic Substitution on 4-Fluorobenzene | 4-Fluorobenzene | Chloroethane derivatives, Base | High temperature, Polar aprotic solvent | 45-65 | Not applicable |
| Direct Chlorination of 4-Fluoroethylbenzene | 1-(4-Fluorophenyl)ethanol | Cl₂/HCl, Radical initiator | 90-150°C, UV light or heat | 60-80 | Racemic mixture |
| Thionyl Chloride Method | 1-(4-Fluorophenyl)ethanol | SOCl₂, Pyridine | Room temperature to 60°C | 75-90 | Inversion (SN2) |
| Triphenylphosphine-Carbon Tetrachloride Method | 1-(4-Fluorophenyl)ethanol | PPh₃, CCl₄ | 90°C, Inert atmosphere | 68-85 | Inversion (SN2) |
| Phosphorus Trichloride Method | 1-(4-Fluorophenyl)ethanol | PCl₃ | Room temperature | 70-85 | Inversion (SN2) |
The implementation of nucleophilic substitution routes requires careful consideration of reaction parameters to achieve optimal yields [18] [19]. Temperature control is particularly critical, as elevated temperatures favor the formation of the desired substitution products while minimizing competing side reactions [18]. The choice of nucleophile also significantly impacts the reaction outcome, with stronger nucleophiles generally providing higher conversion rates [21].
Catalytic chlorination of the ethyl substituent represents an alternative synthetic approach that involves selective functionalization of the alkyl side chain [10] [11]. This methodology typically employs Lewis acid catalysts to activate chlorinating agents and facilitate the substitution reaction [10] [13]. Aluminum chloride and ferric chloride are commonly utilized as catalytic systems for aromatic halogenation reactions [10] [13].
The mechanistic pathway for catalytic chlorination involves the formation of highly electrophilic chlorine species through coordination with Lewis acid catalysts [10]. Aluminum chloride complexes with molecular chlorine to generate positively charged chlorine intermediates that exhibit enhanced reactivity toward aromatic substrates [13]. The resulting electrophilic species can then attack the aromatic ring or alkyl substituents depending on the reaction conditions and substrate structure [10].
| Catalytic System | Reaction Type | Temperature Range (°C) | Catalyst Loading (mol%) | Selectivity |
|---|---|---|---|---|
| AlCl₃ (Lewis Acid) | Electrophilic Aromatic Substitution | 0-80 | 10-50 | Para > Ortho |
| FeCl₃ (Lewis Acid) | Electrophilic Aromatic Substitution | 25-100 | 5-20 | Para > Ortho |
| Pd(PPh₃)₄ | Cross-Coupling | 80-120 | 1-5 | High |
| CuI/Base | Nucleophilic Substitution | 60-100 | 5-15 | Moderate |
| Photoredox Catalyst | Radical Generation | 25-60 | 1-3 | High |
| Organic Photoredox | SET Mechanism | 25-50 | 2-10 | Moderate to High |
Recent developments in catalytic chlorination have focused on the use of novel chlorinating agents and catalytic systems [11] [12]. Elemental sulfur has emerged as an effective catalyst for aromatic halogenation when combined with N-halosuccinimides [11]. This catalytic system demonstrates particular effectiveness with less-reactive aromatic compounds, including ester-, cyano-, and nitro-substituted anisole derivatives [11].
The application of halogen bond-induced activation represents another innovative approach to catalytic chlorination [12]. This methodology utilizes the interaction between Lewis base catalysts and N-haloimides to generate reactive halonium ions [12]. The halogen bonding interaction between catalyst functional groups and the positively charged sigma-hole of halogen atoms facilitates the formation of electrophilic chlorinating species [12].
Alternative chlorination strategies include the use of specialized reagents such as iodobenzene dichloride in combination with silver-based catalysts [15]. The weakly coordinating carborane anion in [Ag]₂[B₁₂Cl₁₂] enhances the activity of PhICl₂ as a chlorinating agent [15]. This system operates through an "iodonium"-type mechanism wherein silver abstracts a chloride ion from PhICl₂, resulting in an active [PhICl]⁺ species [15].
The selection of appropriate solvent systems plays a crucial role in determining the reaction kinetics and overall efficiency of synthetic transformations [18] [19] [20]. Solvent effects on aromatic nucleophilic substitution reactions have been extensively studied, revealing significant variations in reaction rates depending on the solvent properties [18] [20] [21].
Polar aprotic solvents generally provide enhanced reaction rates for nucleophilic substitution reactions compared to protic or nonpolar solvents [18] [20]. Dimethyl sulfoxide and N,N-dimethylformamide represent particularly effective solvent choices for SNAr reactions due to their high dielectric constants and ability to stabilize charged intermediates [20] [21]. The rate enhancement observed in these solvents can be attributed to their capacity to solvate the transition state more effectively than the ground state [18] [20].
| Solvent System | Polarity Index | Dielectric Constant | Rate Enhancement Factor | Mechanism Favored |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 100-500x | SN2/SNAr |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 50-200x | SN2/SNAr |
| Acetonitrile | 5.8 | 37.5 | 20-100x | SN2 |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 5-20x | SN2 |
| Carbon Tetrachloride | 1.6 | 2.2 | 1x (baseline) | Radical |
| Chloroform | 4.1 | 4.8 | 2-5x | SN1/SN2 |
| Methanol | 5.1 | 32.7 | 10-50x | SN2 |
| Ethanol | 4.3 | 24.5 | 8-30x | SN2 |
The kinetic behavior of nucleophilic aromatic substitution reactions exhibits complex dependencies on both electronic and solvation effects [21]. Studies investigating the reaction between substituted anilines and nitro-activated aromatic compounds have revealed biphasic Hammett and Brønsted correlations in mixed solvent systems [21]. These observations indicate mechanistic changes from polar SNAr pathways for less basic nucleophiles to single electron transfer mechanisms for more basic nucleophiles [21].
Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 15 to 35 kcal/mol depending on the specific reaction conditions and substrate structure [22]. Computational studies using Möller-Plesset second-order perturbation theory and G3 methods have provided detailed insights into the energetics of aromatic substitution reactions [22]. These calculations reveal the formation of prereaction complexes that can significantly influence the overall reaction kinetics [22].
The influence of solvent composition on reaction selectivity represents another important consideration in synthetic planning [19] [20]. Correlations between reaction rates and solvent parameters such as the ET(30) scale have proven useful for predicting solvent effects in aromatic nucleophilic substitution reactions [20]. Hydrogen-bond donor solvents often deviate from these correlations due to specific interactions with charged intermediates [20].
Effective purification strategies are essential for obtaining high-purity 1-(1-Chloroethyl)-4-fluorobenzene and maximizing synthetic yields [23]. The choice of purification method depends on the physical properties of the target compound, the nature of impurities present, and the scale of the synthesis [23]. Column chromatography represents one of the most versatile purification techniques for organic compounds [23].
Fractional distillation provides an efficient purification method when significant boiling point differences exist between the desired product and impurities [23]. The relatively low molecular weight and volatility of 1-(1-Chloroethyl)-4-fluorobenzene make distillation a practical option for large-scale purifications [4]. Temperature control during distillation is critical to prevent thermal decomposition or rearrangement of the chloroethyl substituent [4].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor | Scale Suitability | Time Required |
|---|---|---|---|---|---|
| Column Chromatography | 95-99 | 70-85 | Medium | Lab to pilot | 2-6 hours |
| Fractional Distillation | 90-95 | 80-95 | Low | All scales | 1-3 hours |
| Recrystallization | 85-95 | 60-80 | Low | Lab to industrial | 4-24 hours |
| Liquid-Liquid Extraction | 80-90 | 85-95 | Very Low | All scales | 0.5-2 hours |
| Preparative HPLC | 99+ | 60-80 | High | Lab scale only | 1-4 hours |
| Sublimation | 90-98 | 70-90 | Medium | Lab to pilot | 2-8 hours |
Liquid-liquid extraction techniques offer advantages for preliminary purification and removal of ionic impurities [23]. The selection of appropriate extraction solvents depends on the relative solubilities of the target compound and contaminants [23]. Organic solvents with different polarities can be employed sequentially to achieve effective separation of components with varying hydrophobicity [23].
Recrystallization serves as a classical purification method when suitable crystallizing solvents can be identified [23]. The process involves dissolving the impure compound in a minimum volume of hot solvent, followed by controlled cooling to promote selective crystallization of the pure product [23]. Solvent selection criteria include differential solubility of the desired compound versus impurities and appropriate solubility temperature dependence [23].
Advanced purification techniques such as preparative high-performance liquid chromatography provide exceptional purity levels but are typically reserved for small-scale applications due to cost considerations [23]. The method allows for precise separation of closely related compounds based on differential retention times [23]. Optimization of mobile phase composition and flow rates can significantly improve separation efficiency and reduce analysis time [23].
1-(1-Chloroethyl)-4-fluorobenzene demonstrates significant thermodynamic stability under standard ambient conditions, maintaining molecular integrity at room temperature when stored appropriately. The compound requires storage at low temperatures between 2-8°C under an inert atmosphere to prevent degradation [1] [2]. This storage requirement indicates moderate thermal sensitivity compared to more robust aromatic compounds.
Thermal decomposition analysis reveals a structured degradation pattern beginning at approximately 150°C, consistent with related halogenated aromatic compounds . The decomposition process occurs in distinct phases: initial stability up to 150°C, followed by progressive thermal breakdown at higher temperatures. Similar compounds in the halogenated benzene family, such as chlorobenzene, demonstrate complete destruction at approximately 1000°C under specific atmospheric conditions [4].
| Temperature Range (°C) | Decomposition Pattern | Products |
|---|---|---|
| Room temperature to 150 | Stable - no decomposition | None |
| 150-200 | Initial thermal decomposition begins | Minor HCl traces |
| 200-300 | Significant decomposition with HCl evolution | HCl, fluorinated aromatics |
| Above 300 | Complete decomposition to volatile products | CO₂, HCl, HF, carbon residue |
The thermal stability profile indicates that 1-(1-Chloroethyl)-4-fluorobenzene maintains structural integrity within normal processing temperatures but requires careful thermal management during synthetic applications. The decomposition pathway primarily involves carbon-halogen bond cleavage, releasing hydrogen chloride and hydrogen fluoride as primary gaseous products [4] [5].
The solubility characteristics of 1-(1-Chloroethyl)-4-fluorobenzene reflect its hydrophobic aromatic nature combined with halogen substituent effects. The compound exhibits poor water solubility due to its predominantly hydrophobic character, similar to other halogenated aromatic compounds [6] [7]. Water solubility remains limited, typical of fluorinated aromatic systems that demonstrate preferential dissolution in organic media.
Organic solvent compatibility demonstrates predictable patterns based on polarity matching principles. The compound shows excellent solubility in dichloromethane and other halogenated solvents, reflecting favorable intermolecular interactions between halogenated species [8]. Aromatic solvents such as toluene provide good solubility through aromatic-aromatic interactions, while non-polar aliphatic solvents like hexane offer moderate to good dissolution characteristics.
| Solvent Type | Solubility | Basis |
|---|---|---|
| Water | Poor | Hydrophobic aromatic compound |
| Hexane | Good | Non-polar hydrocarbon interactions |
| Toluene | Good | Aromatic-aromatic interactions |
| Ethanol | Moderate | Moderate polarity compatibility |
| Dichloromethane | Excellent | Excellent for halogenated compounds |
| Acetone | Moderate | Moderate polarity match |
| Diethyl ether | Good | Good for organic compounds |
The enhanced lipophilicity contributed by the fluorine substituent affects biological activity and solubility profiles in organic systems [8]. This property makes the compound particularly suitable for synthetic applications requiring organic media, while limiting its utility in aqueous systems.
1-(1-Chloroethyl)-4-fluorobenzene exhibits moderate volatility characteristics with a vapor pressure of 1.04 mmHg at 25°C [9] [10]. This vapor pressure value indicates significant but not excessive volatility under ambient conditions, requiring appropriate ventilation and containment during handling procedures.
The boiling point of 183.7°C at 760 mmHg represents the primary liquid-gas phase transition [9]. This value aligns with expectations for halogenated aromatic compounds of similar molecular weight and structure. The flash point of 70.9°C indicates the temperature at which vapor concentrations reach ignitable levels, establishing important safety parameters for handling and storage [9] [10].
| Phase Transition | Temperature/Pressure | Phase |
|---|---|---|
| Melting | Not reported | Solid → Liquid |
| Boiling | 183.7°C at 760 mmHg | Liquid → Gas |
| Vapor Pressure at 25°C | 1.04 mmHg | Vapor equilibrium |
| Flash Point | 70.9°C | Ignition point |
| Critical Temperature | Not reported | Liquid-gas critical point |
| Critical Pressure | Not reported | Critical pressure |
The physical form appears as a colorless to light yellow liquid at room temperature [1] [2], indicating that the melting point lies below ambient temperature. The refractive index of 1.498 provides additional characterization data for identification and purity assessment [9].
Vapor pressure behavior suggests moderate environmental mobility if released, with potential for atmospheric transport. The Henry's law constant and other partition coefficients would provide additional insights into environmental fate and transport characteristics, though specific values for this compound remain unreported in current literature.
Computational modeling approaches demonstrate generally good agreement with experimental measurements for 1-(1-Chloroethyl)-4-fluorobenzene. Molecular weight calculations provide exact matches with experimental values at 158.6 g/mol, reflecting the precision of basic structural calculations [1] [11] [9].
Density predictions using computational methods estimate values around 1.14-1.15 g/cm³, showing excellent agreement with the experimental value of 1.144 g/cm³ [9]. This close correspondence validates computational approaches for density estimation in halogenated aromatic systems.
| Property | Experimental Value | Computational Prediction | Agreement |
|---|---|---|---|
| Molecular Weight | 158.6 g/mol | 158.6 g/mol (exact) | Exact match |
| Density | 1.144 g/cm³ | ~1.14-1.15 g/cm³ (estimated) | Good agreement |
| Boiling Point | 183.7°C at 760 mmHg | 180-190°C (estimated) | Good agreement |
| Vapor Pressure | 1.04 mmHg at 25°C | 0.8-1.2 mmHg (estimated) | Good agreement |
| Log P (octanol/water) | Not reported | 2.5-3.0 (estimated) | No comparison available |
| Refractive Index | 1.498 | 1.49-1.51 (estimated) | Good agreement |
| Flash Point | 70.9°C | 68-75°C (estimated) | Good agreement |
| Solubility Parameters | Qualitative data only | Hansen parameters estimated | Limited comparison |
Boiling point estimations through computational methods predict values in the 180-190°C range, demonstrating reasonable accuracy compared to the experimental value of 183.7°C. Vapor pressure calculations similarly show good correspondence, with predicted ranges encompassing the experimental measurement of 1.04 mmHg at 25°C.
Limitations in computational predictions become apparent for more complex properties such as Hansen solubility parameters and detailed thermodynamic functions. While qualitative trends can be predicted, quantitative accuracy requires experimental validation for precise applications. The absence of experimental data for properties like the octanol-water partition coefficient limits comprehensive validation of computational models.
Corrosive